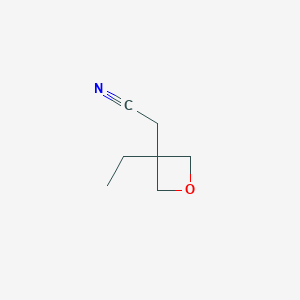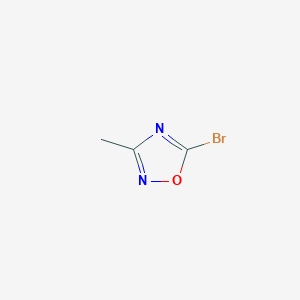![molecular formula C16H14BrNO B1380460 4-[4-(3-Bromopropoxy)phenyl]benzonitrile CAS No. 134880-32-3](/img/structure/B1380460.png)
4-[4-(3-Bromopropoxy)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Bromopropoxy)phenyl]benzonitrile, also known as BPPB, is an organic compound used in different fields of scientific research and industry. It has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity : A study by Pilon et al. (2020) synthesized a family of Iron(II)-Cyclopentadienyl compounds with varying nitrile substituents, showing strong activity against colorectal and triple-negative breast cancer cells. These results indicate the potential of nitrile-containing compounds in developing anticancer therapies (Pilon et al., 2020).
Applications in Materials Science
- Spectroelectrochemical Properties : Aktaş Kamiloğlu et al. (2018) investigated peripherally tetra-substituted phthalocyanine compounds, including those with nitrile groups, for their electrochemical and spectroelectrochemical properties. This research is crucial for developing electrochemical technologies and understanding the electron-transfer properties of nitrile-substituted compounds (Aktaş Kamiloğlu et al., 2018).
Organic Synthesis and Catalysis
- Novel Synthesis Methods : Anbarasan et al. (2011) presented a novel and convenient synthesis method for benzonitriles via the electrophilic cyanation of aryl and heteroaryl bromides. This study emphasizes the versatility and reactivity of nitrile-containing molecules in organic synthesis, suggesting potential pathways for synthesizing compounds like "4-[4-(3-Bromopropoxy)phenyl]benzonitrile" (Anbarasan et al., 2011).
Environmental and Photophysical Studies
Degradation and Environmental Impact : Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, providing insights into the environmental fate and persistent metabolites of structurally related compounds. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and developing more sustainable chemical practices (Holtze et al., 2008).
Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. This study highlights the photophysical properties of compounds with benzonitrile groups, which could inform the design of new materials for optical applications (Yang et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 4-(3-bromopropoxy)Benzonitrile, suggests that it is combustible and harmful if swallowed or in contact with skin . In case of contact, wash off immediately with plenty of water and get medical attention . In case of ingestion, do not induce vomiting and get medical attention .
properties
IUPAC Name |
4-[4-(3-bromopropoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-10-1-11-19-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9H,1,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXODHKNCTZEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)





![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)


![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)


